Aktives Mono-Sulfon-PEG8-Säure

Übersicht

Beschreibung

Active-Mono-Sulfone-PEG8-acid is a polyethylene glycol (PEG) derivative with a sulfone and acid end group. The sulfone group can be conjugated with thiol groups of proteins, while the terminal carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .

Wissenschaftliche Forschungsanwendungen

Active-Mono-Sulfone-PEG8-acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation

Biology: Employed in the conjugation of proteins and peptides for various biochemical assays

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents

Industry: Applied in the development of advanced materials and coatings

Biochemische Analyse

Biochemical Properties

Active-Mono-Sulfone-PEG8-acid plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Active-Mono-Sulfone-PEG8-acid serves as this linker .

Cellular Effects

The primary cellular effect of Active-Mono-Sulfone-PEG8-acid is its role in the degradation of specific proteins . By forming PROTACs, it enables the selective degradation of target proteins .

Molecular Mechanism

The molecular mechanism of Active-Mono-Sulfone-PEG8-acid involves the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The sulfone group is typically introduced via sulfonation reactions, while the carboxylic acid group is introduced through carboxylation reactions .

Industrial Production Methods: Industrial production of Active-Mono-Sulfone-PEG8-acid involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research and industrial applications .

Types of Reactions:

Conjugation Reactions: The sulfone group can undergo conjugation with thiol groups of proteins, forming stable thioether bonds

Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC, HATU, and dicyclohexylcarbodiimide (DCC) to form stable amide bonds

Common Reagents and Conditions:

EDC and HATU: Used as activators for amide bond formation

Major Products:

Wirkmechanismus

The mechanism of action of Active-Mono-Sulfone-PEG8-acid involves its ability to form stable bonds with proteins and other biomolecules. The sulfone group reacts with thiol groups to form thioether bonds, while the carboxylic acid group reacts with primary amines to form amide bonds . These reactions enable the compound to serve as a versatile linker in various biochemical and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Active-Mono-Sulfone-PEG4-acid: A shorter PEG linker with similar functional groups.

Active-Mono-Sulfone-PEG12-acid: A longer PEG linker with similar functional groups.

Uniqueness: Active-Mono-Sulfone-PEG8-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility in conjugation reactions . This makes it particularly suitable for applications requiring both hydrophilicity and stability .

Biologische Aktivität

Active-Mono-Sulfone-PEG8-acid is a specialized polyethylene glycol (PEG) derivative that exhibits significant biological activity, primarily in the fields of biochemistry and medicinal chemistry. This compound features a sulfone group and a terminal carboxylic acid, making it a versatile linker for various applications, including protein conjugation and drug delivery systems. This article delves into the biochemical properties, mechanisms of action, and relevant case studies associated with Active-Mono-Sulfone-PEG8-acid.

Chemical Structure and Properties

Active-Mono-Sulfone-PEG8-acid has the following molecular characteristics:

- Molecular Formula : C₃₇H₅₃N₁O₁₄S

- Molecular Weight : 767.9 g/mol

- CAS Number : 2055048-45-6

- Purity : ≥ 95% .

The compound's structure allows it to participate in various chemical reactions, notably conjugation with thiol groups of proteins and formation of stable amide bonds with primary amines.

The biological activity of Active-Mono-Sulfone-PEG8-acid is primarily driven by its ability to form stable covalent bonds with biomolecules:

- Thioether Bond Formation : The sulfone group reacts with thiol groups in proteins to create stable thioether bonds.

- Amide Bond Formation : The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU, leading to the formation of stable amide bonds .

These reactions are essential for developing proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells.

Applications in Research and Medicine

Active-Mono-Sulfone-PEG8-acid is employed in several critical areas:

- Targeted Protein Degradation : As a linker in PROTACs, it facilitates the selective degradation of specific proteins, offering a novel approach to treating diseases like cancer by eliminating oncogenic proteins .

- Drug Delivery Systems : Its ability to enhance solubility and stability makes it valuable in formulating drug delivery systems that improve therapeutic efficacy .

- Biochemical Assays : The compound is used in various biochemical assays due to its ability to conjugate with proteins and peptides effectively .

Case Studies and Research Findings

Several studies have explored the biological activity and implications of Active-Mono-Sulfone-PEG8-acid:

Study 1: PROTAC Development

A study highlighted the synthesis of PROTACs using Active-Mono-Sulfone-PEG8-acid as a linker. These PROTACs demonstrated enhanced degradation rates of target proteins compared to traditional small molecule inhibitors, showcasing the potential for effective cancer therapies .

Study 2: Drug Delivery Efficacy

Research on drug delivery systems incorporating Active-Mono-Sulfone-PEG8-acid indicated improved bioavailability and reduced systemic toxicity. In vivo studies showed that formulations utilizing this compound maintained higher plasma concentrations of therapeutic agents over extended periods .

Comparative Analysis

To understand the uniqueness of Active-Mono-Sulfone-PEG8-acid, it is useful to compare it with similar compounds:

| Compound | PEG Length | Functional Groups | Primary Application |

|---|---|---|---|

| Active-Mono-Sulfone-PEG4-acid | 4 | Sulfone, Carboxylic Acid | Protein Conjugation |

| Active-Mono-Sulfone-PEG8-acid | 8 | Sulfone, Carboxylic Acid | PROTAC Synthesis |

| Active-Mono-Sulfone-PEG12-acid | 12 | Sulfone, Carboxylic Acid | Drug Delivery Systems |

Active-Mono-Sulfone-PEG8-acid stands out due to its optimal PEG chain length, which balances solubility and flexibility, making it particularly effective for both biochemical applications and therapeutic formulations .

Eigenschaften

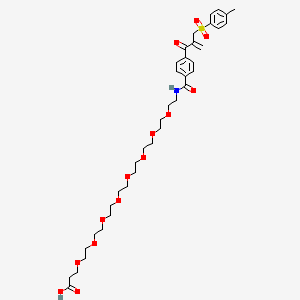

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H53NO14S/c1-30-3-9-34(10-4-30)53(43,44)29-31(2)36(41)32-5-7-33(8-6-32)37(42)38-12-14-46-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-45-13-11-35(39)40/h3-10H,2,11-29H2,1H3,(H,38,42)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYREZMWSVJNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53NO14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.